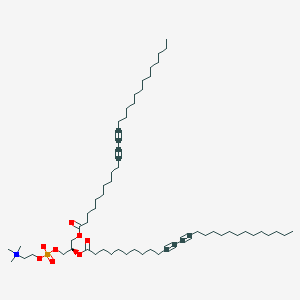

DC8,9PC

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is a complex phospholipid molecule It is characterized by the presence of two heptacosadiynoyl chains attached to the glycerol backbone at the sn-1 and sn-2 positions, and a phosphocholine group at the sn-3 position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with heptacosadiynoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting diester is then phosphorylated using phosphocholine chloride in the presence of a suitable catalyst, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the compound in high purity.

化学反应分析

Photopolymerization

- Mechanism DC8,9PC contains highly reactive diacetylene groups within its lipid bilayer . Upon exposure to UV light, these diacetylene groups undergo photopolymerization, resulting in covalently linked lipid molecules within the bilayer . The resulting polymers are high-molecular-weight and often colored . The intensity of the color is associated with the amount of photopolymerization of this compound within the liposome .

-

Factors Influencing Polymerization The efficiency of photopolymerization is influenced by several factors:

- Lipid Phase: Photocrosslinking (PCL) of this compound occurs in gel phases composed of saturated lipids but not when mixed with unsaturated lipids that form a liquid phase . PCL reaction occurs at liquid-condensed phases, and the reaction rates are strongly dependent on the packing states of the monolayers .

- Concentration and Packing: A sufficient concentration of polymerizable lipids in the matrix is needed for the reaction to occur . The cross-distance between DC8,9PCs needs to be sufficiently small for the PCL reaction to proceed .

- UV Exposure: The degree of polymerization depends on UV-exposed time .

-

Applications of Photopolymerization

- Drug Delivery: Photopolymerizable liposomes prepared from mixed C16 phospholipid (DPPC) and this compound can be used as a light-triggered release platform for anticancer agents .

- Vascular Imaging: Functionalized polymerized vesicles can be used for vascular-targeted molecular imaging .

- Detection of Radiation: Due to their sensitivity to high energy radiation, diacetylene groups can be photopolymerized and are used to monitor high energy radiation released .

Reactions in Monolayers

- monolayer studies In Langmuir monolayer systems, the packing states of this compound influence the PCL reaction. The PCL reaction occurs at liquid-condensed (LC) phases, and the reaction rates are strongly dependent on the packing states of the monolayers .

- Mixed Monolayers In mixed Langmuir monolayer systems with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), the PCL reaction only occurs at liquid-condensed (LC) phases . DC 8,9PC may distribute in the LC domains of DPPCs, which makes the cross-distance between DC 8,9PC sufficiently small for the PCL reaction to proceed .

Hydrolysis

- This compound can undergo enzymatic hydrolysis. For example, it can be reacted with 1,3 propanediol in the presence of an enzyme-buffer .

Liposome Formation and Reactions

- Vesicle Formation : this compound is capable of forming various vesicles and other 3D shapes upon polymerization . Liposomes prepared from this compound alone form tube-like structures, which are not suitable for drug entrapment. Therefore, liposome formulations with lipid mixtures are often used .

- Stability : Partially polymerized liposomes composed of this compound and C14 phospholipid (DMPC) are more stable against leakage at physiological conditions than non-polymerized liposomes, making them useful for oral drug delivery .

- Light-Triggered Release : Liposomes derived from DPPC:this compound mixtures release their entrapped contents upon UV treatment due to the photopolymerization of this compound .

科学研究应用

Drug Delivery Systems

Nanoparticle Formation and Stability

DC8,9PC is capable of forming various nanoparticle structures such as vesicles and micelles through polymerization. Research indicates that nanoparticles composed of this compound exhibit enhanced stability against leakage under physiological conditions compared to non-polymerized liposomes. For instance, studies have shown that a mixture of this compound and C14 phospholipid (DMPC) demonstrates superior stability for oral drug delivery applications . Furthermore, the polymerization of this compound can be triggered by light exposure, allowing for controlled release of therapeutic agents. This feature has been utilized in photo-triggerable liposomes designed for targeted cancer therapies .

Cell Transfection

this compound has also been explored for its ability to facilitate cell transfection in vivo. Research has demonstrated that copolymerization with cationic lipids enhances the delivery and protection of plasmid DNA. In one study, a this compound/DMPC mixture was used effectively for gene delivery in mice over an extended incubation period . This capability positions this compound as a promising candidate for gene therapy applications.

Bioimaging

Biosensors and Detection Mechanisms

The unique optical properties of this compound make it suitable for use in biosensors. Recent advancements highlight its application in detecting a range of biological targets including viruses, proteins, and metal ions. Polydiacetylene biosensors utilizing this compound have shown high sensitivity and specificity in detecting biomolecules . The polymerization process not only enhances the optical response but also improves the stability of these sensors under varying conditions.

Imaging Applications

this compound's ability to undergo photopolymerization allows it to be integrated into imaging systems where it can provide contrast enhancement. Studies have indicated that nanoparticles formed from this compound can be used as probes in bioimaging applications due to their tunable optical properties . This capability is particularly beneficial for real-time imaging of biological processes at the cellular level.

Material Science Applications

Membrane Technology

In material science, this compound has been investigated for its role in membrane technology. Its photopolymerizable nature allows for the creation of stable membranes that can be used in filtration and separation processes. The polymerization behavior is influenced by the lipid composition and phase state of the membranes . Research indicates that membranes composed of diacetylene lipids exhibit unique properties that can be exploited for various industrial applications.

Case Studies

作用机制

The mechanism of action of 1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The heptacosadiynoyl chains interact with other lipid molecules, affecting the overall structure and dynamics of the membrane. The phosphocholine head group interacts with aqueous environments, contributing to the stability of the lipid bilayer.

相似化合物的比较

Similar Compounds

1,2-Di-(arachidonoyl)-sn-glycero-3-phosphocholine: Contains arachidonoyl chains instead of heptacosadiynoyl chains.

1,2-Di-(palmitoyl)-sn-glycero-3-phosphocholine: Contains palmitoyl chains, which are shorter and saturated compared to heptacosadiynoyl chains.

Uniqueness

1,2-Di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine is unique due to the presence of long, unsaturated heptacosadiynoyl chains, which confer distinct physical and chemical properties. These properties make it particularly useful for studying membrane dynamics and developing specialized lipid-based formulations.

属性

CAS 编号 |

118024-74-1 |

|---|---|

分子式 |

C62H108NO8P |

分子量 |

1026.5 g/mol |

IUPAC 名称 |

[(2R)-2,3-di(heptacosa-11,13-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C62H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-61(64)68-58-60(59-70-72(66,67)69-57-56-63(3,4)5)71-62(65)55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h60H,6-29,38-59H2,1-5H3/t60-/m1/s1 |

InChI 键 |

AFGIQTGBUXLTHP-AKAJXFOGSA-N |

SMILES |

CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |

手性 SMILES |

CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC#CC#CCCCCCCCCCCCCC |

Key on ui other cas no. |

118024-74-1 |

同义词 |

1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (12,14-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (13,15-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (17,19-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (6,8-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (7,9-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (8,10-diyn)-isomer 1,2-di-(heptacosadiynoyl)-sn-glycero-3-phosphocholine, (9,11-diyn)-isomer DC8,9PC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。